molecular formula C14H11N3O2 B6082358 N-(2,1,3-benzoxadiazol-4-yl)-2-phenylacetamide

N-(2,1,3-benzoxadiazol-4-yl)-2-phenylacetamide

Cat. No.: B6082358
M. Wt: 253.26 g/mol
InChI Key: XIMZVYZRMOSXIU-UHFFFAOYSA-N
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Description

N-(2,1,3-benzoxadiazol-4-yl)-2-phenylacetamide: is a chemical compound that belongs to the class of benzoxadiazole derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The structure of this compound consists of a benzoxadiazole ring attached to a phenylacetamide moiety, which imparts unique chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,1,3-benzoxadiazol-4-yl)-2-phenylacetamide typically involves the reaction of 2-phenylacetic acid with 2,1,3-benzoxadiazole-4-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions: N-(2,1,3-benzoxadiazol-4-yl)-2-phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-(2,1,3-benzoxadiazol-4-yl)-2-phenylacetamide is used as a fluorescent probe in various chemical assays due to its strong fluorescence properties. It is employed in the detection and quantification of metal ions, such as zinc and copper, in environmental and biological samples .

Biology: In biological research, the compound is used as a fluorescent marker to study cellular processes, including protein-protein interactions and enzyme activities. It is also utilized in imaging techniques to visualize cellular structures and dynamics .

Medicine: this compound has potential applications in drug discovery and development. It is investigated for its anticancer, antimicrobial, and anti-inflammatory properties. The compound is also explored as a potential therapeutic agent for neurodegenerative diseases .

Industry: In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties. It is also employed in the manufacturing of sensors and diagnostic devices .

Mechanism of Action

The mechanism of action of N-(2,1,3-benzoxadiazol-4-yl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to metal ions, such as zinc and copper, and forming stable complexes. These complexes can modulate the activity of enzymes and proteins involved in various biological processes .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: N-(2,1,3-benzoxadiazol-4-yl)-2-phenylacetamide is unique due to its specific structural features, such as the presence of both benzoxadiazole and phenylacetamide moieties. This unique structure imparts distinct chemical and physical properties, making it suitable for a wide range of applications in various fields. The compound’s strong fluorescence properties and ability to form stable metal complexes further enhance its utility in scientific research and industrial applications.

Properties

IUPAC Name

N-(2,1,3-benzoxadiazol-4-yl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2/c18-13(9-10-5-2-1-3-6-10)15-11-7-4-8-12-14(11)17-19-16-12/h1-8H,9H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIMZVYZRMOSXIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC=CC3=NON=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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